5-Benzyloxy-DL-tryptophan

Übersicht

Beschreibung

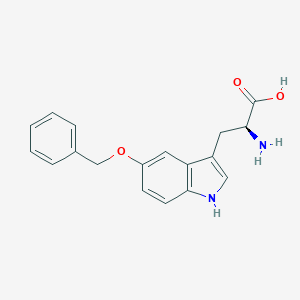

5-Benzyloxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a benzyloxy group attached to the indole ring of tryptophan. It is known for its crystalline form and light yellow color . The molecular formula of this compound is C18H18N2O3, and it has a molecular weight of 310.35 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the use of benzyl bromide in the presence of a base such as sodium hydride to achieve the benzyloxy substitution . The reaction is usually carried out in an organic solvent like dimethylformamide under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Benzyloxy-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products: The major products formed from these reactions include various substituted tryptophan derivatives, which can be further utilized in different chemical and biological applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Benzyloxy-DL-tryptophan is primarily utilized as a precursor in the synthesis of pharmaceuticals targeting neurological disorders. Its structural homology with serotonin makes it an essential compound for developing serotonin analogs, which are crucial in treating mood disorders such as depression and anxiety.

Case Study: A study demonstrated that derivatives of this compound could inhibit the L-type amino acid transporter LAT1, which is implicated in various neurological conditions. The compound showed an IC50 value of approximately 19 μM, indicating its potential for therapeutic applications in drug development aimed at modulating neurotransmitter levels .

Biochemical Research

In biochemical studies, this compound is employed to investigate protein interactions and enzyme activities. It aids researchers in understanding metabolic pathways and cellular functions by acting as a substrate or inhibitor in various enzymatic reactions.

Research Findings: The compound has been shown to affect the transport activity of LAT1, providing insights into its role in amino acid transport mechanisms within cells. This research is pivotal for developing targeted therapies for metabolic disorders .

Neuroscience Applications

The compound is extensively used in neuroscience research to explore its effects on mood regulation and sleep patterns. By studying its interaction with neurotransmitter systems, researchers gain valuable insights into the underlying mechanisms of mood disorders.

Example: Investigations into the pharmacological effects of this compound have revealed its potential to influence serotonin levels, thereby impacting mood stabilization and sleep regulation .

Drug Formulation

In drug formulation, this compound can enhance the bioavailability and efficacy of therapeutic agents. Its incorporation into drug formulations allows for improved absorption and sustained release of active pharmaceutical ingredients.

Application Insight: The compound's ability to modify pharmacokinetic properties makes it a valuable component in developing new drug delivery systems that require precise control over drug release profiles .

Analytical Chemistry

This compound serves as a standard reference material in analytical chemistry. It is used in assays designed to detect and quantify related compounds across various biological samples.

Analytical Application: The compound's stability and well-characterized properties make it suitable for use in high-performance liquid chromatography (HPLC) methods to analyze tryptophan derivatives and their metabolites .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-Benzyloxy-DL-tryptophan involves its interaction with serotonin receptors in the body. The benzyloxy group enhances its binding affinity to these receptors, leading to increased serotonin activity. This interaction can result in various physiological effects, including modulation of mood, appetite, and gastrointestinal motility .

Vergleich Mit ähnlichen Verbindungen

5-Hydroxy-DL-tryptophan: Another tryptophan derivative with a hydroxy group instead of a benzyloxy group.

5-Methoxy-DL-tryptophan: Contains a methoxy group on the indole ring.

5-Fluoro-DL-tryptophan: Features a fluoro group attached to the indole ring.

Uniqueness: this compound is unique due to the presence of the benzyloxy group, which significantly alters its chemical and biological properties compared to other tryptophan derivatives. This modification enhances its potential as a research tool and therapeutic agent .

Biologische Aktivität

5-Benzyloxy-DL-tryptophan (5-Bzl-DL-Trp) is a synthetic derivative of the amino acid tryptophan, notable for its structural modifications that enhance its biological properties. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential roles as a neurotransmitter precursor, enzyme inhibitor, and in peptide synthesis. This article explores the biological activity of 5-Bzl-DL-Trp, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

5-Bzl-DL-Trp is characterized by the presence of a benzyloxy group at the 5-position of the indole ring of tryptophan. Its molecular formula is with a molecular weight of 532.6 g/mol. The benzyloxy group enhances the stability and solubility of peptides synthesized using this compound, making it a valuable building block in peptide synthesis through solid-phase peptide synthesis (SPPS) .

1. Neurotransmitter Precursor

Tryptophan is a well-known precursor to serotonin, a neurotransmitter that regulates mood, cognition, and various physiological functions. The incorporation of the benzyloxy group in 5-Bzl-DL-Trp may influence its availability and efficacy as a serotonin precursor . Research indicates that derivatives of tryptophan can modulate serotonin levels and may have implications in treating mood disorders .

2. Inhibition of Amino Acid Transporters

Recent studies have demonstrated that 5-Bzl-DL-Trp exhibits inhibitory activity against the L-type amino acid transporter LAT1 (SLC7A5). In transport assays using LAT1-containing proteoliposomes, 5-Bzl-DL-Trp demonstrated an IC50 value of approximately 19 µM for inhibiting [^3H]-L-leucine transport into H-29 cells . This suggests that 5-Bzl-DL-Trp may serve as a potential lead compound for developing new LAT1 inhibitors.

| Compound | IC50 (µM) | Notes |

|---|---|---|

| 5-Benzyloxy-L-tryptophan | 19 | Effective inhibitor of LAT1-mediated transport |

| Other derivatives | >100 | Less effective compared to 5-Bzl-DL-Trp |

Study on LAT1 Inhibition

In a comparative study assessing various tryptophan derivatives for LAT1 inhibition, only 5-Bzl-DL-Trp displayed clear inhibitory activity at concentrations below 100 µM. This study emphasized its potential as a starting point for further optimization in drug development targeting amino acid transporters .

Role in Peptide Synthesis

The ability to incorporate 5-Bzl-DL-Trp into peptide chains via SPPS has been leveraged in several research applications. The benzyloxy group can be removed under mild conditions post-synthesis, allowing for further modifications or functionalization of peptides . This versatility makes it an essential tool in biochemical research.

Eigenschaften

IUPAC Name |

2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGNDJBYANKHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-25-8, 6383-70-6 | |

| Record name | 5-(Phenylmethoxy)tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyloxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1956-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-benzyloxy-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the optical resolution of 5-hydroxy-DL-tryptophan?

A1: The abstract describes a novel method for resolving 5-hydroxy-DL-tryptophan into its individual enantiomers (L- and D-forms). [] This is significant because enantiomers, despite having the same molecular formula, can exhibit different biological activities. Separating the racemic mixture allows for the isolation and study of the specific enantiomer with desired properties, which is crucial for pharmaceutical applications.

Q2: How does the described method achieve optical resolution of 5-Benzyloxy-DL-tryptophan?

A2: The method utilizes the diastereomeric salt formation strategy. [] It involves reacting N-Benzyloxycarbonyl-5-benzyloxy-DL-tryptophan with chiral bases, quinidine and quinine. These bases preferentially react with one enantiomer over the other, forming salts with different solubilities. This difference in solubility allows for the separation and isolation of the L- and D-enantiomers of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.